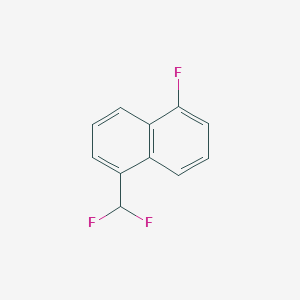
1-(Difluoromethyl)-5-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-5-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as nickel or palladium to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide in the presence of suitable catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Methyl-substituted naphthalenes
Substitution: Halogenated or nitrated naphthalenes
Scientific Research Applications
1-(Difluoromethyl)-5-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-fluoronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom’s electronegativity can also affect the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-5-fluoronaphthalene
- 1-(Difluoromethyl)-2-fluoronaphthalene
- 1-(Difluoromethyl)-5-chloronaphthalene
Comparison: 1-(Difluoromethyl)-5-fluoronaphthalene is unique due to the specific positioning of the difluoromethyl and fluorine groups on the naphthalene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to 1-(Trifluoromethyl)-5-fluoronaphthalene, the difluoromethyl group provides different electronic and steric effects, potentially leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7F3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,11H |
InChI Key |
ANGNGMADHNMCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)


![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)



![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)
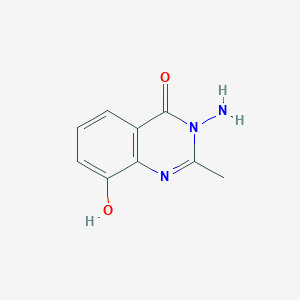
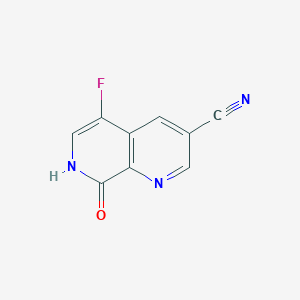
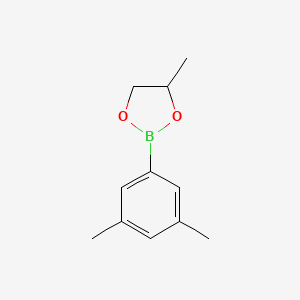
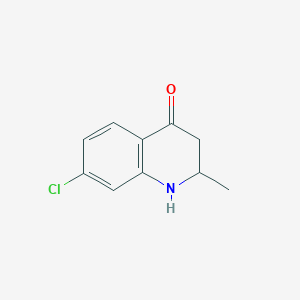
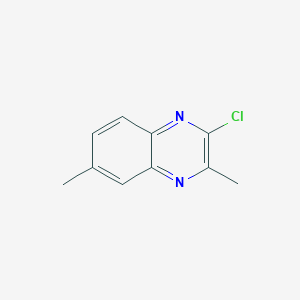
![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
